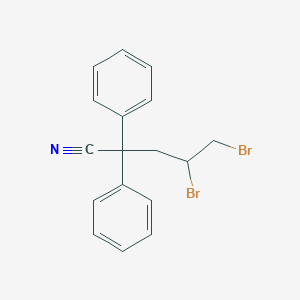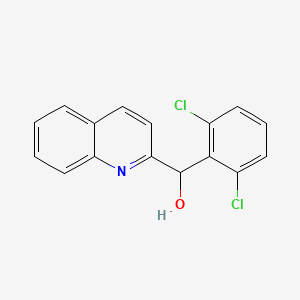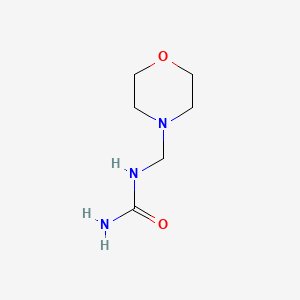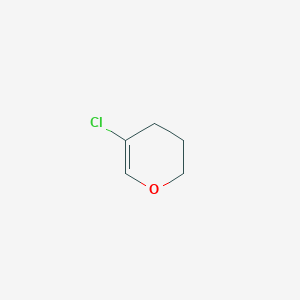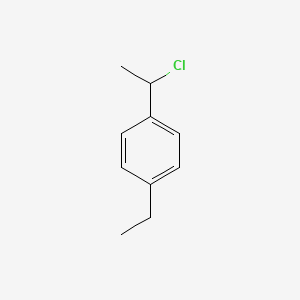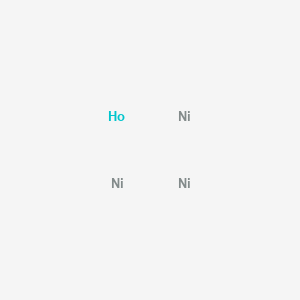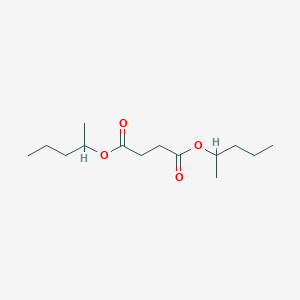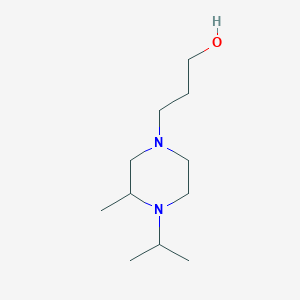
9-Benzyl-6-hydrazinyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-hydrazinyl-9h-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-hydrazinyl-9h-purine typically involves the preparation of 2,6-dichloropurine, which can be derived from either xanthine or adenine. The dichloropurine is then benzylated to form 9-benzyl-2,6-dichloropurine. This intermediate undergoes further reactions to introduce the hydrazinyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-hydrazinyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Benzyl-6-hydrazinyl-9h-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-hydrazinyl-9h-purine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of a hydrazinyl group.
9-Benzyl-6-furfurylaminopurine: Contains a furfurylamino group at the 6-position.
9-Benzyl-6-methylthiopurine: Contains a methylthio group at the 6-position.
Uniqueness
9-Benzyl-6-hydrazinyl-9h-purine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
6268-73-1 |
|---|---|
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(9-benzylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-11-10-12(15-7-14-11)18(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17) |
Clé InChI |
BLOBZJKTOPTSGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


